Dihydro Indocyanine Green Sodium Salt

Descripción general

Descripción

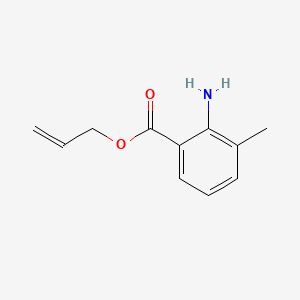

Dihydro Indocyanine Green Sodium Salt is a biochemical used for proteomics research . It’s a water-soluble, tricarbocyanine dye with peak spectral absorption at 800 nm . The chemical name for Indocyanine Green is 1 H-Benz[e]indolium, 2-[7[1,3-dihydro-1,1-dimethyl-3-(-4-sulfobutyl)-2H-benz[e]indo-2-ylidene]-1,3,5-heptatrienyl]-1,1-dimethyl-3-(4-sulfobutyl)-,hydroxide, inner salt, sodium .

Molecular Structure Analysis

The molecular formula of this compound is C43H48N2Na2O6S2 . Its molecular weight is 798.96 or 800.97644 .Aplicaciones Científicas De Investigación

Cancer Theranostics

Indocyanine green (ICG) has been extensively researched for its application in cancer theranostics. The incorporation of ICG into nanoparticles has been a significant advancement, enabling the strategic functionalization of these nanoparticles for multiple imaging and therapeutic techniques. These techniques include cancer diagnosis and treatment, showcasing ICG's potential as a multifunctional theranostic platform in oncology (Wang et al., 2018).

Liver Function Monitoring

ICG has a long history of use in monitoring liver function. Despite over half a century of study, its routine clinical use in anaesthesia and critical care in Europe remains limited. It serves as a diagnostic and prognostic tool in peri-operative liver function monitoring during major hepatic resection and liver transplantation, and in critically ill patients, though high-quality prospective randomized controlled trials are still needed (Vos et al., 2014).

Surgery and Imaging

ICG's application in surgery and imaging is multifaceted. It aids in the intraoperative evaluation of tissue perfusion, identification of sentinel lymph nodes in cancer staging, and has potential in reducing postoperative complications. Its fluorescent properties have been leveraged in neurovascular anatomy, ophthalmic structures, and targeted therapies, indicating its low-risk, high-application potential across various medical fields (Reinhart et al., 2016).

Hepatobiliary Surgery

In hepatobiliary surgery, ICG fluorescence imaging has emerged as a crucial technique. It enhances the visualization of hepatobiliary anatomy and liver tumors, aiding in the accurate identification and differentiation of liver tumors. Moreover, it facilitates the assessment of graft function during liver transplantation, demonstrating the expansive utility of ICG in complex surgical procedures (Majlesara et al., 2017).

Photodynamic Therapy for Atherosclerosis

ICG has been evaluated for its potential in photodynamic therapy for atherosclerosis treatment. Its properties favor its application as a photosensitizer, offering a promising avenue for treating atherosclerotic plaque and preventing restenosis. The role of ICG in this context underscores the broader therapeutic capabilities beyond its conventional diagnostic uses (Houthoofd et al., 2020).

Mecanismo De Acción

Safety and Hazards

Indocyanine Green contains sodium iodide and should be used with caution in patients who have a history of allergy to iodides . Anaphylactic deaths have been reported following its administration during cardiac catheterization . It’s recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area .

Direcciones Futuras

Indocyanine Green has found a niche in cancer care since 2005, and its indications, applications, and potential have grown exponentially in the past decade . Preclinical studies are currently underway investigating tumor-specific fluorescence and targeted therapeutic delivery . The potential for Indocyanine Green exists at every level of cancer care, from diagnosis to surveillance .

Análisis Bioquímico

Biochemical Properties

Dihydro Indocyanine Green Sodium Salt interacts with various biomolecules in the body. Following intravenous injection, it is rapidly bound to plasma proteins, of which albumin is the principal carrier (95%) . The nature of these interactions is primarily due to the compound’s structure and its affinity for certain proteins.

Cellular Effects

The effects of this compound on cells and cellular processes are primarily observed in its role as a diagnostic agent. It is used for determining cardiac output, hepatic function, and liver blood flow . It influences cell function by providing a means of visualizing these physiological processes.

Molecular Mechanism

The mechanism of action of this compound involves its uptake from the plasma almost exclusively by the hepatic parenchymal cells and its secretion entirely into the bile . This process allows the compound to be used as an index of hepatic function.

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings have been observed in studies involving its use as a fluorescent probe . The compound shows greater physicochemical stability in aqueous solution when exposed to light at 37 °C .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, in a study involving rats, sentinel lymph nodes were visualized within minutes with the compound at a low dose (0.05 mg/kg) .

Metabolic Pathways

This compound is involved in metabolic pathways related to hepatic function. It is taken up from the plasma almost exclusively by the hepatic parenchymal cells and is secreted entirely into the bile .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are primarily through the vascular system due to its binding to plasma proteins .

Subcellular Localization

The subcellular localization of this compound is primarily within the hepatic parenchymal cells . This localization allows the compound to be used as an index of hepatic function.

Propiedades

IUPAC Name |

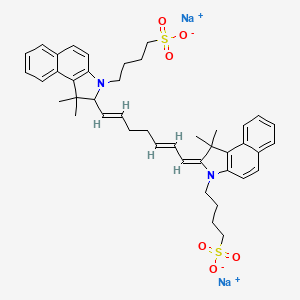

disodium;4-[2-[(1E,5E,7E)-7-[1,1-dimethyl-3-(4-sulfonatobutyl)benzo[e]indol-2-ylidene]hepta-1,5-dienyl]-1,1-dimethyl-2H-benzo[e]indol-3-yl]butane-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H52N2O6S2.2Na/c1-42(2)38(44(28-14-16-30-52(46,47)48)36-26-24-32-18-10-12-20-34(32)40(36)42)22-8-6-5-7-9-23-39-43(3,4)41-35-21-13-11-19-33(35)25-27-37(41)45(39)29-15-17-31-53(49,50)51;;/h6,8-13,18-27,39H,5,7,14-17,28-31H2,1-4H3,(H,46,47,48)(H,49,50,51);;/q;2*+1/p-2/b8-6+,23-9+,38-22+;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBMKDVKRPRLGDW-GFKHGPOOSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(N(C2=C1C3=CC=CC=C3C=C2)CCCCS(=O)(=O)[O-])C=CCCC=CC=C4C(C5=C(N4CCCCS(=O)(=O)[O-])C=CC6=CC=CC=C65)(C)C)C.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C(N(C2=C1C3=CC=CC=C3C=C2)CCCCS(=O)(=O)[O-])/C=C/CC/C=C/C=C/4\C(C5=C(N4CCCCS(=O)(=O)[O-])C=CC6=CC=CC=C65)(C)C)C.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H50N2Na2O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20747647 | |

| Record name | Disodium 4-(2-{(1E,5E,7E)-7-[1,1-dimethyl-3-(4-sulfonatobutyl)-1H-benzo[e]indol-2-ylidene]hepta-1,5-dien-1-yl}-1,1-dimethyl-1,2-dihydro-3H-benzo[e]indol-3-yl)butane-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20747647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

801.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1132970-51-4 | |

| Record name | Disodium 4-(2-{(1E,5E,7E)-7-[1,1-dimethyl-3-(4-sulfonatobutyl)-1H-benzo[e]indol-2-ylidene]hepta-1,5-dien-1-yl}-1,1-dimethyl-1,2-dihydro-3H-benzo[e]indol-3-yl)butane-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20747647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3H-Benzofuro[3,2-c]pyrazole, 3a,8-bta--dihydro- (9CI)](/img/no-structure.png)